

# Reactivity profile of the 2-methylidene functional group

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Ethyl 3-methyl-2-methylidenepentanoate*

Cat. No.: *B13496876*

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Profile of the 2-Methylidene Functional Group

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

The 2-methylidene group, an exocyclic carbon-carbon double bond, is a pivotal functional group in organic chemistry and drug discovery. Its distinct electronic and steric properties impart a versatile reactivity profile, making it a key participant in a wide array of chemical transformations. This guide provides a comprehensive exploration of the core reactions involving the 2-methylidene moiety, including conjugate additions, cycloadditions, radical reactions, hydrogenations, and oxidative cleavages. By delving into the mechanistic underpinnings and practical applications of these reactions, this document serves as a technical resource for scientists aiming to leverage the unique chemistry of this functional group in synthesis and medicinal chemistry.

## Introduction: Structural and Electronic Landscape

The 2-methylidene group, structurally defined as a C=CH<sub>2</sub> unit attached to a larger scaffold, possesses a unique reactivity profile stemming from its sp<sup>2</sup>-hybridized carbons and the accessibility of its π-electron system. Unlike more sterically hindered endocyclic double bonds, the terminal nature of the methylidene group makes it an accessible target for a variety of reagents.

When positioned adjacent to an electron-withdrawing group (EWG), such as a carbonyl (ketone, ester, lactone) or a nitrile, the 2-methylidene group becomes part of a conjugated system. This conjugation polarizes the π-system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its most prevalent mode of reactivity and is a key reason for its prominence in biologically active molecules, particularly in the α-methylene-γ-lactone scaffold found in numerous natural products with anticancer properties.<sup>[1][2][3][4]</sup>

## Major Reaction Classes and Mechanisms

The reactivity of the 2-methylidene group is diverse. The following sections detail the principal transformations it undergoes, providing mechanistic insights essential for synthetic design.

### Conjugate Nucleophilic Addition: The Michael Reaction

The most characteristic reaction of a 2-methylidene group within an α,β-unsaturated system is the conjugate (or 1,4-) addition, widely known as the Michael reaction.<sup>[5][6][7][8]</sup> This thermodynamically favored process involves the addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the methylidene system (the Michael acceptor).<sup>[7][8]</sup> The driving force is the formation of a stable σ-bond at the expense of a weaker π-bond.<sup>[6]</sup>

Mechanism: The reaction proceeds in three main steps:

- **Nucleophile Generation:** A base deprotonates the Michael donor (e.g., a compound with an active methylene group) to form a stabilized carbanion or enolate.<sup>[9][10][11]</sup>
- **Nucleophilic Attack:** The generated nucleophile attacks the β-carbon of the 2-methylidene group. The electron density is pushed through the conjugated system, forming a new, resonance-stabilized enolate intermediate.<sup>[5][11][12]</sup>

- Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final 1,4-adduct.[\[6\]](#)[\[9\]](#)

Caption: Mechanism of the Michael addition to a 2-methylidene ketone.

Common Michael Donors and Acceptors:

Category	Examples
Michael Donors (Nucleophiles)	Doubly stabilized carbanions (e.g., from diethyl malonate, ethyl acetoacetate), organocuprates, enamines, thiols, amines. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Michael Acceptors (Electrophiles)	$\alpha,\beta$ -Unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds containing a 2-methylidene group. <a href="#">[8]</a> <a href="#">[9]</a>

## Cycloaddition Reactions

The  $\pi$ -system of the 2-methylidene group can participate in concerted cycloaddition reactions, providing powerful methods for constructing cyclic systems.

In the Diels-Alder reaction, a 2-methylidene group can act as the dienophile (the  $2\pi$  component), reacting with a conjugated diene (the  $4\pi$  component) to form a six-membered ring.[\[13\]](#)[\[14\]](#)[\[15\]](#) The reaction is thermally allowed and proceeds through a cyclic transition state.[\[15\]](#) Its efficiency is enhanced when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[\[13\]](#)[\[14\]](#)

Conversely, an exocyclic diene containing a 2-methylidene moiety can serve as the  $4\pi$  component, reacting with a reactive alkene or alkyne.

Key Features:

- Stereospecificity: The stereochemistry of the dienophile is retained in the product.[\[16\]](#)

- Endo Rule: For cyclic dienes, the endo product, where the substituents of the dienophile are oriented toward the larger bridge of the newly formed bicyclic system, is often the kinetically favored product.[13][16]

The 2-methylidene group also serves as an excellent dipolarophile, reacting with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides.[17] This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, proceeding regio- and diastereoselectively to build complex molecular architectures.[17]

## Radical Addition

While ionic additions to activated methyldene groups are common, radical additions provide an alternative pathway with distinct regioselectivity. The most prominent example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR).

Mechanism (Anti-Markovnikov Addition of HBr): This reaction proceeds via a free-radical chain mechanism:

- Initiation: Peroxides undergo homolytic cleavage upon heating or UV irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[18]
- Propagation:
  - The bromine radical adds to the terminal carbon of the 2-methylidene group. This addition occurs at the less substituted carbon to generate the more stable secondary or tertiary carbon radical intermediate.[18][19][20]
  - This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain.[19]
- Termination: The reaction ceases when two radical species combine.[21]

This "anti-Markovnikov" regioselectivity, where the bromine adds to the less substituted carbon, is a direct consequence of the stability of the radical intermediate and is in direct contrast to the ionic addition of HBr, which follows Markovnikov's rule.[20][22] This reactivity is specific to HBr; HCl and HI do not typically undergo radical addition under these conditions.[20][21]

## Catalytic Hydrogenation

The 2-methylidene double bond is readily reduced to a methyl group via catalytic hydrogenation. This reaction typically involves gaseous hydrogen (H<sub>2</sub>) and a heterogeneous catalyst.

Key Aspects:

- Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO<sub>2</sub>), and Rhodium on carbon (Rh/C) are highly effective catalysts for this transformation.[\[23\]](#)[\[24\]](#)
- Selectivity: Exocyclic double bonds are generally less sterically hindered and thus hydrogenate more readily than substituted endocyclic double bonds, allowing for selective reductions in complex molecules.[\[25\]](#)[\[26\]](#)
- Stereochemistry: The hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond, the face that is adsorbed onto the catalyst surface.[\[24\]](#) The approach of the alkene to the catalyst surface is often governed by sterics, leading to addition from the less-hindered face.[\[25\]](#)

Comparative Hydrogenation Rates:

Catalyst	Solvent	Substrate	Conversion (72h)	Ref
Rh/C	H <sub>2</sub> O	Rebaudioside A	62-81%	<a href="#">[23]</a>
10% Pd-BaCO <sub>3</sub>	H <sub>2</sub> O	Rebaudioside A	64-78%	<a href="#">[23]</a>

## Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of the 2-methylidene group, replacing it with carbonyl functionalities.[\[27\]](#)[\[28\]](#)[\[29\]](#) The reaction first involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[\[29\]](#)

The final products are determined by the workup conditions:

- Reductive Workup: Treatment with agents like dimethyl sulfide (DMS) or zinc (Zn) cleaves the ozonide to yield aldehydes and/or ketones. A 2-methylidene group ( $-\text{C}(\text{R})=\text{CH}_2$ ) will yield a ketone ( $-\text{C}(\text{R})=\text{O}$ ) and formaldehyde ( $\text{H}_2\text{C}=\text{O}$ ).[\[28\]](#)[\[29\]](#)
- Oxidative Workup: Treatment with hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) will oxidize any initially formed aldehydes to carboxylic acids.[\[28\]](#)[\[29\]](#)

## The $\alpha$ -Methylene- $\gamma$ -lactone: A Privileged Scaffold in Drug Development

The  $\alpha$ -methylene- $\gamma$ -lactone is a structural motif containing a 2-methylidene group conjugated to a lactone carbonyl. This scaffold is present in a vast number of natural products, particularly sesquiterpene lactones, which exhibit a wide range of biological activities including anti-inflammatory and potent anti-cancer effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The biological activity is largely attributed to the reactivity of the 2-methylidene group as a Michael acceptor. It can readily react with nucleophilic residues, such as the thiol groups of cysteine in key cellular proteins (e.g., transcription factors like NF- $\kappa$ B or enzymes), leading to covalent modification and modulation of their function. This mechanism of action underlies the therapeutic potential of these compounds.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following protocols are representative examples of key transformations involving the 2-methylidene group.

### Protocol 1: Michael Addition of a Thiol to an $\alpha$ -Methylene- $\gamma$ -lactone

This protocol describes a typical conjugate addition, a core reaction for this functional group, often used in bioconjugation and medicinal chemistry.

Objective: To synthesize a thioether adduct via Michael addition.

Materials:

- $\alpha$ -Methylene- $\gamma$ -butyrolactone (1.0 eq)

- Benzyl mercaptan (1.1 eq)
- Triethylamine (Et<sub>3</sub>N) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

#### Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add  $\alpha$ -methylene- $\gamma$ -butyrolactone (1.0 eq) and dissolve in anhydrous DCM.
- **Reagent Addition:** Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. Add benzyl mercaptan (1.1 eq) dropwise via syringe over 5 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting lactone is consumed. Causality: The base (Et<sub>3</sub>N) deprotonates the thiol to form the more nucleophilic thiolate, which is the active Michael donor.
- **Workup:** Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub>. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- **Purification (Aqueous Wash):** Combine the organic layers and wash sequentially with water and brine. Trustworthiness: These washes remove the base, salts, and any water-soluble impurities, ensuring a cleaner crude product for chromatography.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure thioether adduct.
- Characterization: Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

Caption: Workflow for synthesis and purification of a Michael adduct.

## Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate

This protocol illustrates the use of a 2-methylidene system (within methyl acrylate) as a dienophile in a classic [4+2] cycloaddition.

Objective: To synthesize a bicyclic adduct via a Diels-Alder reaction.

Materials:

- Methyl acrylate (1.0 eq)
- Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 eq)
- Toluene, anhydrous
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Methodology:

- Diene Preparation: Prepare fresh cyclopentadiene by heating dicyclopentadiene to  $\sim 180\text{ }^\circ\text{C}$  (distillation). Collect the monomeric cyclopentadiene at its boiling point ( $41\text{ }^\circ\text{C}$ ) and keep it cold ( $0\text{ }^\circ\text{C}$ ) until use. Causality: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction. Using freshly cracked monomer ensures maximum reactivity with the desired dienophile.
- Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (1.0 eq) in anhydrous toluene. Cool the solution to  $0\text{ }^\circ\text{C}$ .

- **Reagent Addition:** Slowly add the cold, freshly cracked cyclopentadiene (1.2 eq) to the methyl acrylate solution.
- **Reaction:** Equip the flask with a condenser and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction is often exothermic.
- **Monitoring and Completion:** Monitor the disappearance of methyl acrylate by TLC or GC-MS.
- **Purification:** Upon completion, concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene. The resulting crude product is often a mixture of endo and exo isomers.
- **Isolation:** The product can be purified by vacuum distillation or flash column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps. The endo isomer is typically the major product. **Trustworthiness:** The kinetic preference for the endo product is a well-established principle of the Diels-Alder reaction, providing a predictable outcome.
- **Characterization:** Analyze the product ratio and confirm the structures of the endo/exo isomers by  $^1\text{H}$  NMR spectroscopy.

## Conclusion

The 2-methylidene functional group is a cornerstone of modern organic synthesis, offering a predictable yet versatile handle for molecular construction. Its susceptibility to conjugate addition has made it a privileged motif in medicinal chemistry, particularly in the design of covalent inhibitors. Furthermore, its participation in cycloaddition, radical, and redox reactions provides chemists with a robust toolkit for accessing diverse and complex molecular scaffolds. A thorough understanding of the mechanistic principles outlined in this guide is crucial for any researcher seeking to effectively harness the synthetic potential of this remarkable functional group.

## References

- Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [[Link](#)][5]

- Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to  $\alpha,\beta$ -Unsaturated Nitroalkenes. [\[Link\]](#)
- GeeksforGeeks. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [\[Link\]](#)<sup>[19]</sup>
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [\[Link\]](#)<sup>[6]</sup>
- St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. [\[Link\]](#)<sup>[7]</sup>
- Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. [\[Link\]](#)<sup>[20]</sup>
- OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [\[Link\]](#)<sup>[8]</sup>
- epgp. (n.d.). CHEMISTRY. [\[Link\]](#)<sup>[21]</sup>
- Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [\[Link\]](#)<sup>[18]</sup>
- Chaturvedula, V. S. P., & Zamora, J. (2013). Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. International Journal of Organic Chemistry, 3(3), 168-174. [\[Link\]](#)<sup>[23]</sup>
- Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [\[Link\]](#)<sup>[22]</sup>
- epgp. (n.d.). Module-9, Hydrogenation of CC multiple bonds and aromatic rings. [\[Link\]](#)<sup>[25]</sup>
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [\[Link\]](#)<sup>[13]</sup>
- Galiullina, A. R., et al. (2024). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. Molecules, 29(22), 5035. [\[Link\]](#)<sup>[17]</sup>

- IntechOpen. (2012, October 10). Homogeneous Chemoselective Hydrogenation of Heterocyclic Compounds – The Case of 1,4 Addition on Conjugated C-C and C-O Double Bonds of Arylidene Tetramic Acids. [[Link](#)]
- Gach, K., & Janecka, A. (2014).  $\alpha$ -Methylene- $\gamma$ -lactones as a Novel Class of Anti-leukemic Agents. *Anti-Cancer Agents in Medicinal Chemistry*, 14(5), 688-694. [[Link](#)][1]
- EBSCO. (n.d.). Diels–Alder reaction | Chemistry | Research Starters. [[Link](#)][14]
- Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [[Link](#)][16]
- PubMed. (2014, June 15).  $\alpha$ -Methylene- $\gamma$ -lactones as a novel class of anti-leukemic agents. [[Link](#)][2]
- Wikipedia. (n.d.). Diels–Alder reaction. [[Link](#)][15]
- Dalal Institute. (n.d.). Hydrogenation of Double and Triple Bonds. [[Link](#)][24]
- Thieme. (n.d.). 2.5. Formation of C - H Bonds by Reduction of Olefinic Double Bonds. [[Link](#)][26]
- Chem-Station. (2014, March 31). Michael Addition. [[Link](#)]
- ResearchGate. (2025, August 10).  $\alpha$ -Methylene- $\gamma$ -lactones as a Novel Class of Anti-leukemic Agents. [[Link](#)][3]
- MDPI. (2023, January 10). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. [[Link](#)]
- PubMed. (2012, June 15). Natural and synthetic  $\alpha$ -methylenelactones and  $\alpha$ -methylenelactams with anticancer potential. [[Link](#)][4]
- YouTube. (2021, June 24). Reactive Methylene Compounds. [[Link](#)][10]
- Wikipedia. (n.d.). Ozonolysis. [[Link](#)][27]
- Royal Society of Chemistry. (2011, March 23). Recent advances in [2+2+2] cycloaddition reactions. [[Link](#)]

- Springer. (n.d.). Exploring two-state reactivity pathways in the cycloaddition reactions of triplet methylene. [[Link](#)]
- Royal Society of Chemistry. (n.d.). Enantioselective oxygenation of exocyclic methylene groups by a manganese porphyrin catalyst with a chiral recognition site. [[Link](#)]
- ResearchGate. (n.d.). Mechanism of action of  $\alpha$ -methylene- $\gamma$ - and - $\delta$ -lactones. [[Link](#)]
- Wikipedia. (n.d.). Michael addition reaction. [[Link](#)][11]
- Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [[Link](#)][28]
- Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [[Link](#)][12]
- ACS Publications. (n.d.). Ozonolysis of Highly Methylated 1,2-Bis(methylene)cycloalkanes. Influence of the Methyl Substituents on the Course of the Reaction. [[Link](#)]
- Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. [[Link](#)][29]
- PMC. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [[Link](#)]
- CDC Stacks. (2015, October 29). HHS Public Access. [[Link](#)]
- Purkh. (2020). To Chemistry Journal Vol 7. [[Link](#)]
- PMC. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. benthamdirect.com \[benthamdirect.com\]](https://benthamdirect.com)
- [2.  \$\alpha\$ -Methylene- \$\gamma\$ -lactones as a novel class of anti-leukemic agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. Natural and synthetic  \$\alpha\$ -methylene lactones and  \$\alpha\$ -methylene lactams with anticancer potential - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. Michael Addition Reaction Mechanism - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [6. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [7. spcm.ac.in \[spcm.ac.in\]](https://spcm.ac.in)
- [8. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax \[openstax.org\]](https://openstax.org)
- [9. alfa-chemistry.com \[alfa-chemistry.com\]](https://alfa-chemistry.com)
- [10. youtube.com \[youtube.com\]](https://youtube.com)
- [11. Michael addition reaction - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [12. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [13. organic-chemistry.org \[organic-chemistry.org\]](https://organic-chemistry.org)
- [14. Diels–Alder reaction | Chemistry | Research Starters | EBSCO Research \[ebsco.com\]](https://ebsco.com)
- [15. Diels–Alder reaction - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [16. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [17. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [18. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [19. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation | Pharmaguideline \[pharmaguideline.com\]](https://pharmaguideline.com)
- [20. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [21. epgp.inflibnet.ac.in \[epgp.inflibnet.ac.in\]](https://epgp.inflibnet.ac.in)
- [22. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [23. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [24. dalalinstitute.com \[dalalinstitute.com\]](https://dalalinstitute.com)

- [25. epgp.inflibnet.ac.in](http://25.epgp.inflibnet.ac.in) [[epgp.inflibnet.ac.in](http://epgp.inflibnet.ac.in)]
- [26. Thieme E-Books & E-Journals](http://26.Thieme-E-Books-&-E-Journals.thieme-connect.de) [[thieme-connect.de](http://thieme-connect.de)]
- [27. Ozonolysis - Wikipedia](http://27.Ozonolysis-Wikipedia.en.wikipedia.org) [[en.wikipedia.org](http://en.wikipedia.org)]
- [28. masterorganicchemistry.com](http://28.masterorganicchemistry.com) [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- [29. Ozonolysis - Criegee Mechanism](http://29.Ozonolysis-Criegee-Mechanism.organic-chemistry.org) [[organic-chemistry.org](http://organic-chemistry.org)]
- To cite this document: BenchChem. [Reactivity profile of the 2-methylidene functional group]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13496876/docs#reactivity-profile-of-the-2-methylidene-functional-group>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check